molecular formula C9H18N2O2 B116134 5-Pentyl-N-nitrosomorpholine CAS No. 150226-13-4

5-Pentyl-N-nitrosomorpholine

Cat. No.: B116134
CAS No.: 150226-13-4
M. Wt: 186.25 g/mol
InChI Key: YMPPTRTVHVHEOC-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of N-Nitrosamines

N-Nitrosamines, or more formally N-nitrosamines, are organic compounds characterized by the functional group R₂N−N=O, where R is typically an alkyl or aryl group. wikipedia.org They are formed by the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions. wikipedia.orgacs.org This reaction is a key reason for their unintended formation in a variety of settings, including industrial processes, food processing, and even endogenously within the human body. mdpi.com

The scientific community's concern with N-nitrosamines began in earnest in 1956, when N-nitrosodimethylamine (NDMA) was reported to be a potent carcinogen in animal models. acs.org This discovery prompted extensive investigation into other compounds within the class, revealing that many possess similar properties. acs.org The mechanism of action for many carcinogenic N-nitrosamines involves metabolic activation, typically initiated by cytochrome P450 enzymes. acs.orgnih.gov This process often involves the hydroxylation of the carbon atom alpha (α) to the nitroso group, leading to an unstable intermediate that ultimately generates a highly reactive electrophilic species, such as a diazonium ion. mdpi.comacs.orgnih.gov This reactive agent can then alkylate biological macromolecules like DNA, an action linked to their mutagenic and carcinogenic potential. mdpi.comwikipedia.org

Structural Characteristics of 5-Pentyl-N-nitrosomorpholine and Related Analogues

The chemical structure of this compound consists of a morpholine (B109124) ring where a hydrogen atom on one of the carbons is substituted with a pentyl group, and the nitrogen atom of the ring is bonded to a nitroso (-N=O) group. ontosight.ai The core of N-nitrosamine compounds, including this compound, has distinct stereochemical features. The C₂N₂O moiety is generally planar, a characteristic established through X-ray crystallography. wikipedia.org

A critical feature of the N-nitrosamine structure is the significant double bond character of the nitrogen-nitrogen (N-N) bond, which results from resonance with a zwitterionic form. nih.govacanthusresearch.com This restricts rotation around the N-N bond, with an energy barrier of approximately 23 kcal/mol for NDMA. nih.gov In asymmetrically substituted nitrosamines, this restricted rotation can lead to the existence of stable rotational isomers, or rotamers (often referred to as cis and trans or E and Z isomers), which may possess different physical and chemical properties and can sometimes be distinguished by analytical methods like NMR spectroscopy. acanthusresearch.com

In the parent compound, N-nitrosomorpholine (NMOR), metabolic studies have shown that hydroxylation can occur at the α-carbons (the C3 and C5 positions, adjacent to the ring nitrogen) and the β-carbons (the C2 and C6 positions, adjacent to the ring oxygen). nih.govaacrjournals.org The introduction of a pentyl group at the 5-position, as in this compound, would be expected to influence the molecule's lipophilicity and could sterically or electronically affect the sites of metabolic hydroxylation compared to the unsubstituted NMOR.

Specific experimental physicochemical data for this compound is not widely available in published literature. However, the properties of the parent compound, N-nitrosomorpholine, are well-documented and provide a useful reference.

Table 1: Physicochemical Properties of N-Nitrosomorpholine
PropertyValueSource
Molecular FormulaC₄H₈N₂O₂ nih.gov
Molecular Weight116.12 g/mol nih.gov
Physical DescriptionYellow crystals or golden liquid nih.gov
CAS Number59-89-2 nih.gov

Historical Trajectories and Contemporary Significance of N-Nitrosomorpholine Research

Research into N-nitrosomorpholine (NMOR) has established it as a model compound for studying N-nitrosamine-induced carcinogenesis. chemicalbook.comajol.info Early studies in the 1970s focused on its potent carcinogenic effects in various organs in animal models like Syrian golden hamsters. karger.com

The contemporary significance of NMOR and its derivatives extends beyond laboratory research. They are recognized as potential environmental and industrial contaminants. For instance, NMOR has been detected as a pollutant in the rubber industry, where precursors are used in the vulcanization process. wikipedia.orgdnacih.com It can also form from the nitrosation of morpholine, a chemical that has been used as a corrosion inhibitor and in waxes applied to fruit. wikipedia.org

A major focus of modern research is the development of highly sensitive and selective analytical methods to detect trace levels of N-nitrosamines in various matrices, including pharmaceuticals, water, and food. acs.org The detection of nitrosamine (B1359907) impurities in some drug products has led to significant regulatory scrutiny and a demand for advanced analytical techniques. researchgate.netlcms.cz Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are preferred for their ability to accurately quantify these compounds at very low levels. researchgate.netnih.gov

Table 2: Overview of Common Analytical Techniques for N-Nitrosamine Detection
TechniqueDescriptionKey Features
GC-MS (Gas Chromatography-Mass Spectrometry)Separates volatile compounds in the gas phase before detection by a mass spectrometer.Effective for volatile and thermally stable nitrosamines. researchgate.netnih.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)Separates compounds in the liquid phase, followed by highly selective and sensitive detection using two stages of mass analysis.Preferred method for its sensitivity, selectivity, and applicability to a wide range of nitrosamines, including non-volatile ones. lcms.czaurigeneservices.com
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry)Uses a mass spectrometer capable of determining mass with very high accuracy, aiding in compound identification.Provides high specificity and is used for both quantification and identification of unknown impurities. researchgate.net

Research Gaps and Emerging Areas in the Study of Pentyl-Substituted N-Nitrosomorpholines

Despite the extensive body of research on N-nitrosamines as a class, significant knowledge gaps exist for specific derivatives like this compound. There is a notable scarcity of published studies detailing its specific metabolic fate, reactivity, and physicochemical properties.

Future research could focus on several key areas:

Comparative Metabolism: A direct comparison of the metabolic pathways of this compound with the well-characterized N-nitrosomorpholine. This would clarify how the pentyl group influences the rates and products of α- and β-hydroxylation.

Analytical Method Development: Creating and validating specific, highly sensitive analytical methods for the detection and quantification of pentyl-substituted N-nitrosomorpholines in complex matrices. This is crucial for assessing potential exposure from environmental or industrial sources.

Synthesis and Characterization: Detailed studies on the synthesis of this compound and full characterization of its physicochemical properties (e.g., solubility, partition coefficient, spectral data) are needed to support further toxicological and environmental research.

Properties

IUPAC Name

4-nitroso-3-pentylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-3-4-5-9-8-13-7-6-11(9)10-12/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPPTRTVHVHEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1COCCN1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933895
Record name 4-Nitroso-3-pentylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150226-13-4
Record name 5-Pentyl-N-nitrosomorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150226134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitroso-3-pentylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Environmental/biological Formation Pathways of 5 Pentyl N Nitrosomorpholine

Chemical Synthesis Routes to N-Nitrosomorpholine Derivatives

The synthesis of N-nitrosomorpholine derivatives, including 5-Pentyl-N-nitrosomorpholine, is primarily achieved through the nitrosation of a corresponding substituted morpholine (B109124) precursor. This process involves the reaction of a secondary amine with a nitrosating agent.

The core reaction for synthesizing this compound is the nitrosation of its secondary amine precursor, 3-pentylmorpholine. Secondary amines are generally the most reactive compounds toward nitrosating agents for generating stable nitrosamines. europa.eu The reaction involves the nucleophilic nitrogen atom of the morpholine ring attacking an electrophilic nitrosonium ion (NO⁺) or a related species. wikipedia.org

The general mechanism is as follows: R₂NH + NO⁺ → R₂N-NO + H⁺

For this compound, the precursor 3-pentylmorpholine reacts with a source of the nitrosonium ion to yield the final product. The presence of the pentyl group on the carbon atom at position 3 of the morpholine ring does not fundamentally alter the reactivity of the secondary amine at position 4, although it may introduce steric effects that could influence reaction rates.

A variety of chemical agents can serve as the source of the nitroso group in the synthesis of N-nitrosamines. The choice of agent can significantly impact reaction conditions and efficiency. nih.gov

Nitrite (B80452) and Nitrous Acid: The most common method for nitrosation involves the use of sodium nitrite (NaNO₂) in an acidic aqueous solution. wikipedia.org The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then exists in equilibrium with dinitrogen trioxide (N₂O₃), a powerful nitrosating agent. europa.eu The reaction rate is often proportional to the concentration of the amine and the square of the nitrite concentration, indicating that N₂O₃ is the primary nitrosating species. europa.euresearchgate.net 2 HNO₂ ⇌ N₂O₃ + H₂O R₂NH + N₂O₃ → R₂N-NO + HNO₂

Nitrogen Oxides: Gaseous nitrogen oxides, such as nitrogen dioxide (NO₂), dinitrogen trioxide (N₂O₃), and dinitrogen tetroxide (N₂O₄), are effective nitrosating agents. osha.govresearchgate.net These can react with amines in both aqueous and organic solvents, as well as in the vapor phase, to produce N-nitrosamines. nih.govdnacih.com For example, morpholine can be readily nitrosated by ambient air containing sufficient levels of nitrogen oxides. dnacih.com

Alkyl Nitrites: Agents like tert-butyl nitrite (TBN) are highly effective for N-nitrosation, particularly in organic media under mild conditions. nih.gov They can convert secondary amines to their corresponding nitrosamines efficiently at room temperature. researchgate.net

Other Nitrosating Agents: Other reagents capable of nitrosation include nitrosyl halides (e.g., NOCl) and thionyl chloride/nitrite mixtures. Under certain conditions, transnitrosation can also occur, where an existing N-nitrosamine transfers its nitroso group to another amine. osha.gov

Nitrosating AgentTypical ConditionsPhaseReactivity
Nitrous Acid (from Nitrite) Acidic (pH ~3.4)AqueousHigh
Dinitrogen Trioxide (N₂O₃) AcidicAqueous/OrganicVery High
Nitrogen Oxides (NOx) VariableGas/AqueousHigh
Alkyl Nitrites (e.g., TBN) Mild, Room TempOrganicVery High
Nitrosyl Halides (e.g., NOCl) VariableOrganicHigh

This table provides a summary of common nitrosating agents and their general reactivity.

The efficiency and outcome of nitrosation reactions are highly dependent on the specific conditions employed.

pH: The pH of the reaction medium is a critical factor, particularly in aqueous systems using nitrite. The rate of nitrosation is typically maximal under mildly acidic conditions (around pH 3.4). europa.eu This reflects a balance: low pH is required to form the active nitrosating agent (N₂O₃) from nitrite, but excessively low pH reduces the concentration of the unprotonated, reactive form of the amine. europa.eunih.gov

Solvents: The choice of solvent can influence reaction rates and pathways. While nitrosation is common in aqueous solutions, organic solvents like dichloromethane (B109758) are used with reagents such as oxalic acid and sodium nitrite. semanticscholar.org The solubility of both the amine precursor and the nitrosating agent is a key consideration.

Catalysis: The nitrosation reaction can be catalyzed by various species. Halide ions (Cl⁻, Br⁻) and thiocyanate (B1210189) (SCN⁻) can accelerate the reaction by forming highly reactive nitrosyl intermediates (e.g., nitrosyl chloride, NOCl). wikipedia.orgosha.gov Conversely, certain compounds, such as ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E), can act as inhibitors or scavengers of nitrosating agents, preventing the formation of N-nitrosamines. nih.govcontractpharma.comnih.gov Phenols have also been shown to catalyze N-nitrosamine formation under certain conditions. nih.gov

Environmental Formation Mechanisms of N-Nitrosomorpholine Compounds

N-nitrosomorpholine and its derivatives can form outside of a laboratory setting when precursor amines come into contact with nitrosating agents present in the environment. europa.eu

N-nitrosamines are frequently detected in aquatic environments, particularly in wastewater-impacted systems. acs.org Their formation is a result of the reaction between amine precursors and nitrosating agents derived from nitrogen pollution. nih.gov

Precursors: The formation of this compound in water would require the presence of its precursor, 3-pentylmorpholine. Morpholine itself is used in various industrial applications, including as a corrosion inhibitor in boiler water and as an emulsifier in waxes for fruits and vegetables, leading to its potential release into wastewater. researchgate.netdnacih.comwikipedia.org Derivatives like 3-pentylmorpholine could originate from similar industrial sources or as degradation products of other chemicals.

Nitrosating Agents in Water: The primary nitrosating agent in aquatic systems is nitrite (NO₂⁻). who.int Nitrite can be present directly from industrial discharges or, more commonly, formed through the microbial nitrification of ammonia (B1221849) or the reduction of nitrate (B79036). nih.govwho.int Water disinfection processes, especially chloramination, can also promote the formation of N-nitrosamines, although N-nitrosomorpholine is not typically considered a major disinfection byproduct. nih.gov

Conditions: The formation is favored in waters with acidic pH and elevated concentrations of both the amine precursor and nitrite. nih.gov Studies have shown that N-nitrosomorpholine can be detected in wastewater effluents and surface waters, indicating that conditions suitable for its formation exist in these environments. nih.gov

FactorRole in Aquatic Formation
Amine Precursor e.g., 3-pentylmorpholine from industrial or municipal sources.
Nitrite (NO₂⁻) Primary nitrosating precursor, from nitrification or pollution. who.int
Nitrate (NO₃⁻) Can be reduced to nitrite by microbial action. who.int
pH Lower pH increases the formation rate of the active nitrosating agent N₂O₃. europa.eu
Disinfection Chloramination can sometimes contribute to N-nitrosamine formation. nih.gov

This table outlines the key factors contributing to the formation of N-nitrosomorpholine compounds in aquatic environments.

Volatile secondary and tertiary amines can be nitrosated in the atmosphere through reactions with nitrogen oxides (NOx) from air pollution. osha.govdnacih.com This gas-phase reaction is a potential pathway for the formation of volatile N-nitrosamines. europa.eu

The process generally involves the reaction of the amine with nitrogen oxides, which are common air pollutants from combustion processes. dnacih.com For instance, morpholine vapor can react with gaseous nitrogen oxides to form N-nitrosomorpholine. dnacih.com If 3-pentylmorpholine or related precursors are sufficiently volatile and released into the atmosphere, they could undergo similar atmospheric nitrosation to form this compound. The reaction can be catalyzed by acidic atmospheric aerosols.

Formation within Complex Matrices (e.g., Industrial Processes, Food)

While direct evidence for this compound is lacking, the formation of N-nitrosamines in industrial and food settings is a known phenomenon. This typically occurs when a secondary amine precursor reacts with a nitrosating agent.

In industrial processes , particularly in the rubber and tire industry, morpholine derivatives are used as vulcanization accelerators. dnacih.com These can react with nitrogen oxides present in the air or other nitrosating agents to form N-nitrosomorpholine. dnacih.com Similarly, if 5-pentyl-morpholine were used in such processes, its nitrosation to form this compound would be a potential outcome. Corrosion inhibitors and boiler water additives are other industrial applications where morpholine derivatives might be present, creating a potential for nitrosamine (B1359907) formation. dnacih.com

In food products , N-nitrosamines can form from the reaction of secondary amines and nitrites, which are commonly used as preservatives in cured meats. nih.govnih.gov The acidic environment of the stomach can also facilitate this reaction after ingestion of precursors. nih.gov For this compound to be formed in food, the presence of 5-pentyl-morpholine as a contaminant or food additive would be necessary, alongside a source of nitrite. While morpholine itself has been used in waxes for coating fruits and vegetables, the presence of its pentyl-substituted derivative is not documented. researchgate.net

Table 1: Potential Formation of this compound in Complex Matrices (Inferred)

MatrixPrecursor 1 (Amine)Precursor 2 (Nitrosating Agent)Potential Product
Industrial Processes5-Pentyl-morpholineNitrogen oxides, nitritesThis compound
Food Products5-Pentyl-morpholine (if present)Sodium nitrite, other nitrosating agentsThis compound

Endogenous and Exogenous Biological Formation Pathways

The formation of N-nitrosamines within living organisms, known as endogenous formation, is a significant pathway of exposure.

In Vivo Nitrosation of Morpholine Derivatives in Mammalian Systems

Studies in mammalian systems have demonstrated the in vivo formation of N-nitrosomorpholine from the ingestion of morpholine and nitrite. nih.govresearchgate.net This nitrosation can occur in the acidic environment of the stomach. nih.gov Animal studies have shown that concurrent exposure to morpholine and nitrogen dioxide (an atmospheric pollutant) can also lead to the formation of N-nitrosomorpholine. nih.govnih.govnih.gov It is therefore highly probable that if 5-pentyl-morpholine were to enter a mammalian system, it could undergo similar in vivo nitrosation to form this compound, given the presence of nitrosating agents.

Role of Microbiota and Enzymatic Pathways in Formation

The human gut microbiota can play a role in the formation of N-nitrosamines. Some bacteria possess nitrate reductase enzymes that can convert nitrate to nitrite, thereby increasing the availability of this precursor for nitrosation. europa.eu While the direct enzymatic synthesis of N-nitrosamines by bacteria in the human gut is an area of ongoing research, the microbial conversion of nitrate to nitrite is a well-established step that can contribute to endogenous nitrosamine formation. europa.eu There is no specific research on the role of microbiota in the formation of this compound.

Formation from Precursors in Biological Fluids and Tissues

The formation of N-nitrosamines can occur in various biological fluids and tissues where the necessary precursors are present. The acidic conditions of the stomach make it a primary site for the chemical nitrosation of secondary amines. nih.gov Studies on N-nitrosomorpholine have shown its presence in various tissues following exposure to its precursors. nih.govnih.gov If 5-pentyl-morpholine were absorbed and distributed in the body, its interaction with nitrites or other nitrosating agents in different tissues could potentially lead to the formation of this compound.

Advanced Analytical Methodologies for the Detection and Quantification of 5 Pentyl N Nitrosomorpholine

Chromatographic Techniques for N-Nitrosamine Separation

Chromatography is a fundamental technique for the separation of N-nitrosamines from complex sample matrices. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the volatility and thermal stability of the target analytes.

Gas Chromatography (GC) Applications for Volatile N-Nitrosomorpholine Derivatives

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile N-nitrosamines. The separation is typically achieved using a capillary column, and detection can be performed using various detectors, including mass spectrometry (MS) and the Thermal Energy Analyzer (TEA).

For instance, a method for the determination of nine volatile N-nitrosamines in tobacco products utilized gas chromatography coupled with tandem mass spectrometry (GC-MS/MS). This approach offers high sensitivity and selectivity for the analysis of these compounds. Another study developed a GC-MS/MS method for quantifying morpholine (B109124) in apple juices and ibuprofen by converting it to the more stable and volatile N-nitrosomorpholine derivative researchgate.net.

The table below summarizes typical GC conditions used for the analysis of volatile N-nitrosamines.

ParameterCondition
Column Zebron ZB-624plus, 30 m x 0.25 mm x 1.40 µm
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Initial temperature of 40°C, ramped to 240°C
Detector Mass Spectrometer (MS) or Thermal Energy Analyzer (TEA)

High-Performance Liquid Chromatography (HPLC) for Non-Volatile and Thermally Labile Analogues

High-performance liquid chromatography is the preferred method for analyzing non-volatile and thermally labile N-nitrosamines that are not amenable to GC analysis. Reversed-phase HPLC is commonly employed, where the separation is based on the polarity of the analytes.

Several HPLC methods have been developed for the quantification of N-nitrosamine impurities in various drug substances. For example, an HPLC method with UV detection was developed for the simultaneous quantification of six nitrosamine (B1359907) impurities in valsartan. The separation was achieved on an XSelect HSS T3 column waters.com. Another study demonstrated the separation of six different nitrosamines using a Supel™ Carbon LC column with UV detection sigmaaldrich.com.

The following table outlines typical HPLC conditions for the analysis of N-nitrosamines.

ParameterCondition
Column XSelect HSS T3, 2.5 µm, 4.6 x 100 mm
Mobile Phase Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detector UV at 245 nm or Mass Spectrometer (MS)

Advanced Column Chemistries and Separation Optimizations

The development of advanced column chemistries has significantly improved the separation of N-nitrosamines. Columns with different stationary phases, such as porous graphitic carbon, offer unique selectivity for these compounds. The Supel™ Carbon LC column, for instance, provides good separation of six nitrosamine compounds based on a reversed-phase mechanism sigmaaldrich.com.

Optimization of separation parameters, including mobile phase composition, gradient elution, and column temperature, is crucial for achieving the desired resolution and sensitivity. The use of proprietary reversed-phase columns, like the XSelect HSS T3, has shown to provide excellent retentivity and specificity for various nitrosamines waters.com.

Spectrometric Detection and Identification Systems

Spectrometric detectors are essential for the selective and sensitive detection of N-nitrosamines following chromatographic separation. The Thermal Energy Analyzer (TEA) and mass spectrometry (MS) are the most commonly used detection systems.

Thermal Energy Analyzer (TEA) Coupled Detection for N-Nitroso Compounds

The Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for N-nitroso compounds. Its operation involves the thermal cleavage of the N-NO bond, releasing a nitric oxide (NO) radical usp.org. This radical then reacts with ozone to produce excited nitrogen dioxide (NO2*), which emits light in the near-infrared region upon relaxation. This emitted light is detected by a photomultiplier tube usp.orglabcompare.com.

The TEA detector is known for its high selectivity, which minimizes interference from the sample matrix usp.orglabcompare.com. It can be coupled with both GC and HPLC systems for the analysis of volatile and non-volatile N-nitrosamines, respectively nih.gov. The TEA has been an industry standard for nitro and nitroso analysis due to its remarkable sensitivity and selectivity for nitrogen-containing compounds selectscience.net.

Mass Spectrometry (MS and MS/MS) for Structural Confirmation and Quantification

Mass spectrometry, particularly when used in tandem (MS/MS), is a powerful tool for the structural confirmation and quantification of N-nitrosamines. When coupled with GC or HPLC, it provides a high degree of certainty in the identification of these compounds.

High-resolution mass spectrometry (HRMS) offers accurate mass measurements, which aids in the unequivocal identification of analytes. For example, a method using ultra-high performance liquid chromatography combined with HRAM mass spectrometry was developed for the analysis of nine N-nitrosamines lcms.cz. Gas chromatography coupled with a quadrupole-time-of-flight (QToF) mass spectrometer has also been used as an alternative to classical methods for reducing interferences in N-nitrosamine determination researchgate.net.

The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the target analytes. This technique is particularly useful for analyzing complex matrices where interferences are a concern.

The table below shows a summary of mass spectrometric parameters for the analysis of N-nitrosomorpholine.

ParameterValue
Precursor Ion (m/z) 117.0659 [M+H]+
Product Ions (m/z) 87.0679, 73.0396, 57.0573, 56.0495
Ionization Mode Electrospray Ionization (ESI) Positive
Collision Energy 30 (nominal)

Chemiluminescence Detection Principles and Applications

Chemiluminescence (CL) detection, particularly when coupled with gas chromatography (GC) in a system known as a Thermal Energy Analyzer (TEA), is a highly selective and sensitive method for the analysis of N-nitrosamines. The fundamental principle of this technique involves the pyrolytic cleavage of the N-NO bond in the nitrosamine molecule to release a nitric oxide (NO) radical.

The process unfolds in several key steps:

Separation : The sample extract is first injected into a gas chromatograph, which separates the individual components of the mixture. 5-Pentyl-N-nitrosomorpholine and other analytes are separated based on their volatility and interaction with the GC column's stationary phase.

Pyrolysis : As the separated compounds elute from the GC column, they pass through a high-temperature pyrolysis furnace (typically >500°C). The heat provides the energy to specifically break the relatively weak N-NO bond in any N-nitrosamine present, yielding nitric oxide (NO) and an amino radical.

Reaction with Ozone : The resulting gas stream, containing the NO radical, is then mixed with ozone (O₃) in a reaction chamber. This reaction produces electronically excited nitrogen dioxide (NO₂*).

Detection : The excited nitrogen dioxide rapidly decays to its ground state, emitting light (chemiluminescence) in the red and near-infrared region of the spectrum. This emitted light is detected by a photomultiplier tube.

Quantification : The intensity of the emitted light is directly proportional to the concentration of nitric oxide, and therefore to the concentration of the original N-nitrosamine compound in the sample.

An alternative to pyrolysis is UV photolysis, where UV light is used to cleave the N-NO bond, again releasing nitric oxide that can be detected via chemiluminescence. acs.orgnih.govacs.org This approach can be coupled with high-performance liquid chromatography (HPLC) for the analysis of less volatile nitrosamines. researchgate.netresearchgate.net One method confirmed that N-nitrosamines in a basic aqueous solution are transformed into peroxynitrite by UV irradiation, which then reacts with luminol to emit strong chemiluminescence without needing an oxidant. researchgate.netresearchgate.net

The high specificity of chemiluminescence detection arises from the fact that few other nitrogen-containing compounds release NO under the specific pyrolysis conditions. This makes it an exceptionally robust technique for trace-level analysis in complex matrices. Detection limits for various N-nitrosamines are typically in the low nanogram per liter (ng/L) or picogram per injection range. nih.govresearchgate.net

NitrosamineMethodDetection LimitReference
N-nitrosodimethylamineHPLC-UV-Luminol CL1.5 ng/L researchgate.netresearchgate.net
N-nitrosomorpholineHPLC-UV-Luminol CL2.9 ng/L researchgate.netresearchgate.net
Various N-nitrosaminesUV-photolysis-CL0.07–0.13 µM acs.orgnih.gov

UV-Vis Spectrophotometric Approaches for N-Nitrosamine Analysis

UV-Vis spectrophotometry is another analytical technique that can be applied to N-nitrosamine analysis. N-nitrosamines characteristically exhibit two distinct absorption bands in the UV-Vis spectrum. researchgate.net

A strong absorption band typically appears around 230 nm, which corresponds to a π → π* electronic transition.

A second, less intense absorption band is observed in the region of 330–340 nm, corresponding to an n → π* transition. researchgate.net

The absorption band in the 330-340 nm range is particularly significant as it overlaps with the solar spectrum, making it responsible for the photolytic degradation of nitrosamines in the environment. researchgate.net While UV-Vis detection can be coupled with HPLC for quantification, it generally suffers from lower sensitivity and selectivity compared to chemiluminescence or mass spectrometry. tandfonline.com Its utility is often limited in complex matrices where other compounds may absorb at similar wavelengths, leading to potential interferences. However, it can be a valuable tool for studying the kinetics of nitrosamine formation or degradation and for quantifying total N-nitrosamines after specific chemical reactions. researchgate.net

CompoundAbsorption Maximum (λmax)Transition Type
N-Nitrosamines (general)~230 nmπ → π
N-Nitrosamines (general)~330-340 nmn → π

Sample Preparation and Enrichment Strategies for Complex Matrices

Effective sample preparation is paramount for the reliable analysis of trace levels of this compound. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and concentration of nitrosamines from aqueous samples and other complex matrices. americanlaboratory.comnih.gov The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. Activated carbon is a common sorbent for nitrosamine extraction due to its high surface area and affinity for polar analytes. phenomenex.com Other sorbents like reversed-phase C18 are also utilized. tandfonline.com Automated SPE systems can improve sample throughput, precision, and accuracy. americanlaboratory.com

Liquid-Liquid Extraction (LLE) is a traditional method for isolating nitrosamines. It operates on the principle of differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent such as dichloromethane (B109758). nih.gov The nitrosamine partitions into the organic phase, which is then collected and concentrated. While simple and accessible, LLE can be labor-intensive and require large volumes of organic solvents. nih.govtandfonline.com Variations like salting-out liquid-liquid extraction (SALLE) can be employed to enhance extraction efficiency. nih.gov

TechniquePrincipleCommon Sorbents/SolventsAdvantagesDisadvantages
SPE Analyte adsorption onto a solid phase from a liquid sampleActivated Carbon, C18, HLBHigh concentration factors, low solvent use, high throughput (automation)Can be complex to optimize, potential for sorbent variability
LLE Partitioning of analyte between two immiscible liquid phasesDichloromethane, MethanolSimple, widely applicableLabor-intensive, requires large solvent volumes, emulsion formation

Headspace Analysis and Other Volatile Compound Introduction Techniques

For nitrosamines that are sufficiently volatile, headspace analysis is a powerful, solvent-free introduction technique, typically for GC. Due to the presence of the pentyl group, this compound is expected to be less volatile than smaller nitrosamines like NDMA, but headspace techniques may still be applicable under optimized conditions.

Static Headspace (SHS) analysis involves heating a sample in a sealed vial to allow volatile analytes to partition into the gas phase above the sample. nih.govresearchgate.net A portion of this gas is then injected into the GC. Full evaporation static headspace (FE-SHS) is a variation that can improve sensitivity. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) is an advanced technique that combines headspace sampling with analyte concentration. tandfonline.comnih.gov A fused silica fiber coated with a stationary phase is exposed to the headspace of the sample. Volatile analytes adsorb onto the fiber, which is then retracted and inserted directly into the hot GC inlet for thermal desorption and analysis. nih.govnih.gov This technique is simple, efficient, and minimizes solvent use. tandfonline.com Key parameters that must be optimized include the fiber coating, extraction temperature, extraction time, and the addition of salt to the sample matrix to enhance analyte partitioning into the headspace. tandfonline.comnih.gov

ParameterTypical Condition for NitrosaminesPurposeReference
SPME Fiber DVB/CAR/PDMSAdsorption of volatile analytes tandfonline.comnih.gov
Extraction Temp. 45–80°CIncreases analyte volatility tandfonline.com
Extraction Time 30–45 minAllows equilibrium to be reached tandfonline.comnih.gov
Salt Addition e.g., 36% (w/v) NaCl"Salting-out" effect, increases partitioning to headspace tandfonline.comnih.gov

Strategies for Minimizing De Novo Formation during Sample Handling

A significant challenge in nitrosamine analysis is the potential for de novo formation, where the nitrosamine is artificially created during sample collection, storage, or preparation from precursor amines and nitrosating agents present in the matrix. This can lead to erroneously high results. Several strategies are employed to mitigate this risk.

pH Control : The formation of nitrosamines is typically catalyzed by acidic conditions. zamann-pharma.comfda.gov Maintaining the sample at a neutral or, more effectively, a basic pH can significantly inhibit the nitrosation reaction. setylose.comdigitellinc.com The addition of bases like sodium carbonate is a common practice. setylose.comdigitellinc.com

Use of Inhibitors : Chemical inhibitors or "scavengers" that react with nitrosating agents faster than the precursor amine can be added to the sample. Ascorbic acid (vitamin C) and its salts are widely used for this purpose. zamann-pharma.comdnacih.com Other antioxidants such as propyl gallate and alpha-tocopherol have also been shown to be effective. zamann-pharma.comusda.gov

Temperature and Light Control : Chemical reaction rates are reduced at lower temperatures. Therefore, storing samples in a freezer is recommended to minimize any potential formation over time. dnacih.com Additionally, since some nitrosamines are susceptible to degradation by UV light, samples should be protected from light by using amber vials and minimizing exposure during handling. dnacih.comnih.gov

Careful Selection of Reagents : It is crucial to use high-purity solvents and reagents that are free from contaminating amines or nitrites. The choice of extraction solvent itself can be a factor; for instance, the use of dichloromethane has been reported to potentially promote in-situ formation of NDMA in certain sample extracts. usp.org

By implementing these strategies, analysts can ensure that the measured concentration of this compound accurately reflects its level in the original sample, free from analytical artifacts.

Mechanistic Studies of Biological Interactions and Molecular Reactivity of 5 Pentyl N Nitrosomorpholine

Metabolic Activation Pathways of N-Nitrosomorpholine Derivatives

The biological activity of N-nitrosamines is contingent upon their metabolic activation into reactive electrophilic species. This process is primarily initiated by the cytochrome P450 (CYP) superfamily of enzymes.

The critical first step in the metabolic activation of N-nitrosomorpholine and its derivatives is the hydroxylation of the carbon atom adjacent (at the alpha-position) to the N-nitroso group. This reaction is predominantly catalyzed by cytochrome P450 enzymes. Studies on various N-nitrosamines have identified specific CYP isozymes as major contributors to this process. For instance, CYP2E1 and CYP2A6 are known to be key enzymes in the metabolic activation of several N-nitrosodialkylamines. It is highly probable that these or similar CYP isoforms are also responsible for the alpha-hydroxylation of 5-Pentyl-N-nitrosomorpholine. The presence of the pentyl group at the 5-position of the morpholine (B109124) ring may influence the substrate specificity and catalytic efficiency of different CYP enzymes.

The alpha-hydroxylation of N-nitrosomorpholine results in the formation of an unstable intermediate, α-hydroxy-N-nitrosomorpholine. This intermediate is crucial for the subsequent generation of reactive species that can interact with cellular macromolecules.

Table 1: Key Cytochrome P450 Enzymes in N-Nitrosamine Metabolism

CYP Isozyme Role in N-Nitrosamine Metabolism Reference(s)
CYP2E1 Major catalyst for the metabolic activation of various nitrosamines.
CYP2A6 Significant contributor to the activation of certain nitrosamines.

The α-hydroxy-N-nitrosomorpholine intermediate formed during metabolic activation is highly unstable and spontaneously decomposes. This decomposition leads to the formation of highly reactive electrophilic intermediates, primarily diazonium ions. In the case of N-nitrosomorpholine, this would be a 2-hydroxyethyldiazonium ion. These diazonium ions can then, through the loss of a nitrogen molecule, generate even more reactive carbenium ions.

These highly electrophilic intermediates are the ultimate carcinogenic species derived from N-nitrosamines. Their reactivity allows them to readily attack nucleophilic sites on biological macromolecules, leading to the formation of covalent adducts.

In addition to the activation pathways, detoxification mechanisms also exist for N-nitrosamines. One such pathway is denitrosation, which involves the enzymatic removal of the nitroso group. This process is considered a detoxification pathway as it prevents the formation of the highly reactive alpha-hydroxy nitrosamine (B1359907) and subsequent electrophiles. The enzymatic denitrosation of N-nitrosodimethylamine (NDMA) has been observed in liver microsomes and results in the formation of methylamine (B109427) and formaldehyde. It is plausible that a similar denitrosation pathway exists for this compound, representing a mechanism for its deactivation.

Molecular Interactions with Biological Macromolecules

The reactive intermediates generated from the metabolic activation of N-nitrosomorpholine derivatives can interact with various biological macromolecules, including DNA, RNA, and proteins.

The electrophilic diazonium and carbenium ions generated from N-nitrosomorpholine metabolites are capable of alkylating DNA. These reactive species attack the electron-rich centers in DNA bases, forming covalent adducts. The formation of DNA adducts is a critical event in the initiation of carcinogenesis.

Studies on N-nitrosomorpholine have shown that its metabolites can form various DNA adducts. For instance, the reaction of N-Nitroso-3-acetoxy-2-hydroxymorpholine, a model for a metabolite of N-nitrosomorpholine, with deoxyguanosine resulted in the formation of 1,N2-glyoxal- and 7-(2-hydroxyethyl)guanine and O6-hydroxyethylguanine adducts. The pattern of DNA adducts formed can be influenced by the specific reactive intermediate and the sequence context of the DNA.

Table 2: Examples of DNA Adducts Formed by N-Nitrosomorpholine Metabolites

Adduct Precursor Reference(s)
1,N2-glyoxal-deoxyguanosine N-Nitroso-3-acetoxy-2-hydroxymorpholine
7-(2-hydroxyethyl)guanine N-Nitroso-3-acetoxy-2-hydroxymorpholine

While DNA is a primary target, the reactive intermediates from N-nitrosomorpholine metabolism can also alkylate other nucleophilic macromolecules such as RNA and proteins. The mechanism of alkylation is similar to that of DNA, involving the attack of the electrophilic species on electron-rich sites within these molecules. Alkylation of RNA can affect its structure and function, potentially disrupting protein synthesis. Protein alkylation can lead to enzyme inactivation and other functional disturbances within the cell.

Influence of Adduct Structure on DNA Repair Mechanisms

The formation of DNA adducts by N-nitrosamines is a critical initiating event in their carcinogenic activity. mdpi.comnih.gov The structure of these adducts plays a pivotal role in their recognition and repair by cellular DNA repair mechanisms. For this compound, metabolic activation, presumably through α-hydroxylation, would lead to the formation of a reactive species capable of alkylating DNA. nih.govnih.gov This process is expected to generate a spectrum of DNA adducts.

The repair of these adducts is primarily managed by several pathways, including base excision repair (BER), nucleotide excision repair (NER), and direct reversal repair by enzymes such as O⁶-alkylguanine-DNA alkyltransferase (MGMT). The efficiency and choice of the repair pathway are highly dependent on the specific chemical structure of the DNA lesion.

Longer-chain alkyl adducts, such as those that would be formed by this compound, can present a greater challenge to DNA repair systems compared to smaller adducts like methyl or ethyl groups. The bulky nature of a pentyl group attached to a DNA base could distort the DNA helix, a feature that is often recognized by the NER pathway.

Research on other N-nitrosamines has shown that the persistence of certain adducts, particularly O⁶-alkylguanine, is strongly correlated with mutagenic and carcinogenic outcomes. The MGMT protein directly reverses O⁶-alkylguanine adducts by transferring the alkyl group to one of its own cysteine residues. However, the efficiency of this repair process can be influenced by the size of the alkyl group. While MGMT is highly efficient at removing methyl groups, its effectiveness can decrease with increasing alkyl chain length. This is due to steric hindrance within the enzyme's active site, which may not readily accommodate a bulkier pentyl group.

The table below summarizes the principal DNA repair pathways and the types of adducts they typically recognize, with hypothesized implications for adducts derived from this compound.

DNA Repair PathwayAdducts RecognizedHypothesized Role in Repair of this compound Adducts
Base Excision Repair (BER) Small, non-helix-distorting base modificationsPotentially involved in the repair of certain pentyl-adducts, although the size of the pentyl group may limit the efficiency of some DNA glycosylases.
Nucleotide Excision Repair (NER) Bulky, helix-distorting adductsLikely to be a significant pathway for the removal of pentyl-adducts due to the expected distortion of the DNA helix.
O⁶-alkylguanine-DNA alkyltransferase (MGMT) O⁶-alkylguanine adductsThe efficiency of repair for O⁶-pentylguanine is expected to be lower than for smaller alkyl groups due to steric hindrance in the active site of the MGMT protein.

Structure-Activity Relationships in N-Nitrosomorpholine Reactivity

The biological activity of N-nitrosamines is intrinsically linked to their chemical structure. Variations in the substituents on the amine nitrogen can profoundly affect their metabolic activation, reactivity, and ultimately their carcinogenic potential.

The metabolic activation of N-nitrosamines is a prerequisite for their genotoxic effects. nih.gov This process is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the α-carbon atom relative to the nitroso group. nih.gov This α-hydroxylation results in an unstable intermediate that spontaneously decomposes to yield a reactive electrophile that can alkylate cellular macromolecules, including DNA.

The presence of a pentyl group at the 5-position of the morpholine ring in this compound is expected to influence its metabolic fate and reactivity in several ways:

Rate of Metabolism: The rate of α-hydroxylation by CYP enzymes can be affected by the nature of the alkyl substituent. While longer alkyl chains can be substrates for these enzymes, the rate of metabolism may differ from that of the parent N-nitrosomorpholine.

Site of Metabolism: In asymmetrical N-nitrosamines, the site of α-hydroxylation can vary, leading to different reactive intermediates. For this compound, hydroxylation can occur on the carbon of the pentyl group adjacent to the nitrogen or on the morpholine ring carbon adjacent to the nitrogen. The relative rates of these two pathways will determine the nature of the resulting DNA adducts.

Lipophilicity: The pentyl group significantly increases the lipophilicity of the molecule compared to N-nitrosomorpholine. This can affect its absorption, distribution within the body, and interaction with the active sites of metabolizing enzymes.

The potency of N-nitrosamines is governed by a combination of steric and electronic factors that influence their bioactivation.

Steric Effects: The size and shape of the alkyl substituent can exert significant steric hindrance, affecting the interaction of the molecule with the active site of CYP enzymes. A bulky pentyl group may hinder the optimal positioning of the α-carbon for hydroxylation, potentially reducing the rate of bioactivation and, consequently, the carcinogenic potency. Studies on various N-nitrosamines have demonstrated that increased steric bulk at the α-carbon can lead to decreased carcinogenicity. acs.org

Electronic Effects: The pentyl group is an electron-donating group, which can influence the electronic properties of the N-nitrosamine functional group. However, the primary determinant of reactivity is the metabolic generation of the electrophilic species.

The interplay of these effects for this compound suggests that while it possesses the necessary structural features for metabolic activation, the steric bulk of the pentyl group may modulate its bioactivation potency compared to less substituted analogues.

N-nitrosomorpholine is a cyclic nitrosamine, and the introduction of a pentyl group creates a more complex structure. A comparative analysis with other ring-containing N-nitrosamines can provide insights into its expected reactivity.

CompoundStructural FeaturesExpected Relative Reactivity
N-Nitrosomorpholine Unsubstituted morpholine ringServes as a baseline for comparison. It is a known carcinogen that undergoes metabolic activation. researchgate.netnih.gov
This compound Morpholine ring with a C5 pentyl substituentThe pentyl group adds significant steric bulk and lipophilicity. This may decrease the rate of metabolic activation compared to N-nitrosomorpholine.
N-Nitrosopyrrolidine Five-membered pyrrolidine (B122466) ringGenerally a potent carcinogen. The smaller ring size may influence its fit into enzyme active sites.
N-Nitrosopiperidine Six-membered piperidine (B6355638) ringAlso a known carcinogen. Its reactivity can be compared to the six-membered morpholine ring of N-nitrosomorpholine.

The carcinogenic potency of cyclic N-nitrosamines is influenced by the ring size and the nature of any substituents. The presence of the oxygen atom in the morpholine ring of this compound differentiates it from N-nitrosopiperidine and N-nitrosopyrrolidine, which may affect its metabolic profile and biological activity.

Comparative Structural and Biological Activity Analyses of N Nitrosomorpholine Derivatives

Comparative Metabolic Pathways Across N-Nitrosamine Subclasses

N-nitrosamines, as a class, require metabolic activation to exert their carcinogenic effects. hesiglobal.orgnih.gov The primary and most critical activation pathway for most N-nitrosamines is enzymatic α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov This reaction occurs on a carbon atom immediately adjacent (in the α-position) to the nitroso group. researchgate.net The resulting α-hydroxy nitrosamine (B1359907) is an unstable intermediate that spontaneously decomposes. nih.govacs.org This decomposition yields an aldehyde and a reactive diazonium ion, which is a potent alkylating agent responsible for forming DNA adducts. hesiglobal.orgwikipedia.orgnih.gov

While α-hydroxylation is a common activation pathway, other metabolic transformations also occur, which can lead to detoxification or, in some cases, different biological effects. These alternative pathways include β-, γ-, and δ-hydroxylation of alkyl chains, denitrosation, and reduction. hesiglobal.orgjst.go.jp

For cyclic nitrosamines like N-nitrosomorpholine (NMOR), the metabolic landscape is similar. The principal activation is believed to proceed through α-hydroxylation at either the C-2 or C-6 position of the morpholine (B109124) ring. wikipedia.org However, a major biotransformation pathway for NMOR is also hydroxylation at the β-carbon (C-3 or C-5), which leads to the formation of N-nitroso(2-hydroxyethyl)glycine (NHEG), a major urinary metabolite in rats. researchgate.net This β-hydroxylation pathway is generally considered a detoxification route.

The metabolic fate of a given N-nitrosamine can vary significantly depending on its specific structure and the species in which it is being metabolized. nih.govnih.gov For example, N-nitrosobis(2-oxopropyl)amine (ND2OPA) is metabolized to N-nitrosomethyl(2-oxopropyl)amine in hamsters, a pathway not observed in rats, which may partly explain the compound's organ-specific carcinogenicity in the hamster pancreas. nih.gov

Table 1: Predominant Metabolic Pathways for N-Nitrosamine Subclasses

N-Nitrosamine SubclassPrimary Activation Pathway (Carcinogenesis)Major Detoxification/Other PathwaysExample Compound(s)
Symmetrical Dialkylnitrosaminesα-HydroxylationDenitrosation, Chain Hydroxylation (β, γ, etc.)N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA)
Asymmetrical Dialkylnitrosaminesα-Hydroxylation (on either alkyl group)Chain Hydroxylation, Glucuronidation, SulfationN-Nitrosomethylethylamine (NMEA)
Cyclic Nitrosaminesα-Hydroxylationβ-Hydroxylation, Ring OpeningN-Nitrosomorpholine (NMOR), N-Nitrosopyrrolidine (NPYR)
β-Oxidized Nitrosaminesα-HydroxylationReduction of keto group, GlucuronidationN-Nitrosobis(2-oxopropyl)amine (ND2OPA)

Relative Reactivity and Bioactivation Potential Among N-Nitrosomorpholine Analogues

The biological activity of N-nitrosomorpholine and its analogues is directly tied to their potential for bioactivation. The key step, α-hydroxylation, is governed by the accessibility of the α-hydrogens to metabolic enzymes, primarily CYP isoforms like CYP2E1 for small dialkyl nitrosamines. nih.gov The subsequent decomposition of the α-hydroxy intermediate to a DNA-alkylating species is a chemical process that is inherent to the molecule's structure. nih.govacs.org

N-nitrosamines are generally considered weak electrophiles in their ground state. nih.gov Their carcinogenic potency stems from their metabolic conversion into highly reactive electrophiles. hesiglobal.orgnih.gov The stability of the resulting diazonium ion and its ability to reach and react with DNA are critical determinants of carcinogenic potential.

The reactivity of the ultimate carcinogen is also influenced by the structure of the parent compound. After α-hydroxylation and ring opening, NMOR generates a bifunctional electrophile that can crosslink DNA. wikipedia.org The presence of a pentyl group in 5-Pentyl-N-nitrosomorpholine would be retained in the resulting aldehyde, but the fundamental reactive moiety, the diazonium ion, would be the same as that generated from NMOR. Therefore, the intrinsic reactivity of the ultimate carcinogen is expected to be similar, but the rate of its formation could be altered by the substituent.

Influence of Substituent Position and Nature on Mechanistic Outcomes

The position and chemical nature of substituents on the N-nitrosamine structure profoundly affect their carcinogenic activity and target organ specificity. nih.govnih.gov This structure-activity relationship is a cornerstone for predicting the potential hazard of untested analogues. researchgate.netnih.gov

Substituents can influence metabolic outcomes in several ways:

Steric Hindrance : Bulky groups at or near the α-carbon can hinder the approach of metabolizing enzymes, reducing the rate of bioactivation. nih.gov For example, α-methyl substitution in 2,5-dimethyl-N-nitrosopyrrolidine diminished its liver carcinogenicity compared to the parent compound. nih.gov

Electronic Effects : Electron-withdrawing or -donating groups can alter the reactivity of the molecule and the stability of metabolic intermediates.

Altering Target Organ : Substituents can change the distribution of the compound in the body and its affinity for enzymes in different tissues, thereby shifting the site of tumor induction. In a study on N-nitrosopyrrolidine derivatives, β-chlorine substitution (in 3,4-dichloro-N-nitrosopyrrolidine) changed the primary target organ from the liver to the esophagus in rats. nih.gov

Introducing New Metabolic Sites : Long alkyl chains or functional groups can provide alternative sites for metabolism, such as ω- or (ω-1)-hydroxylation, which are often detoxification pathways. jst.go.jp

Table 2: Influence of Substituents on Carcinogenicity of N-Nitrosamine Analogues in Animal Models

CompoundSubstituent(s) & PositionPrimary Target Organ(s) in RatsEffect on Carcinogenicity
N-NitrosopyrrolidineNoneLiverBaseline
2,5-Dimethyl-N-nitrosopyrrolidineMethyl at α-positionsLiverDiminished carcinogenicity nih.gov
3,4-Dichloro-N-nitrosopyrrolidineChlorine at β-positionsEsophagus, Olfactory Bulb nih.govShifted target organ, increased potency nih.gov
N-Nitrosodiethylamine (NDEA)NoneEsophagus, Liver nih.govBaseline
N-Nitroso-n-butyl-n-(4-hydroxybutyl)amine (BBN)Hydroxylated butyl groupUrinary BladderHigh specificity for the bladder

Cross-Species Extrapolation of Mechanistic Insights from Animal Models

Extrapolating carcinogenicity data from animal models to humans is a significant challenge in toxicology. nih.govresearchgate.netwellbeingintlstudiesrepository.org This is particularly true for N-nitrosamines, which exhibit marked species and organ specificity. nih.govnih.gov A compound that is a potent carcinogen in one species may have a different target organ or reduced potency in another. nih.govnih.gov For instance, the esophagus is a common target for many nitrosamines in rats, but this organ is rarely affected in Syrian golden hamsters. nih.govnih.gov Conversely, certain β-oxidized nitrosamines readily induce pancreatic tumors in hamsters, a phenomenon not observed in rats. nih.govnih.gov

These species differences are largely attributed to variations in metabolic pathways, particularly the expression levels and substrate specificities of CYP enzymes responsible for bioactivation. researchgate.net For example, the resistance of the hamster esophagus to N-nitrosodiethylamine (NDEA) is linked to a much lower catalytic efficiency of its esophageal CYP enzymes for NDEA metabolism compared to its liver enzymes, and also compared to the highly efficient activation in the rat esophagus. researchgate.net

Given that there is no direct information on the effects of N-nitrosomorpholine or its derivatives in humans, risk assessment relies on data from animal studies. epa.govdnacih.com N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) have been shown to be carcinogenic in at least 16 and 26 different animal species, respectively, providing strong evidence of their potential risk. mdpi.com The wide range of species susceptible to N-nitrosamine-induced cancer suggests that humans are also likely to be susceptible. dnacih.comnih.gov

To bridge the gap between animal data and human risk, researchers use several approaches:

In vitro metabolism studies : Comparing the metabolism of a compound in liver microsomes or tissue slices from animals and humans can reveal species-specific differences in activation and detoxification rates.

Pharmacokinetic modeling : Physiologically based pharmacokinetic (PBPK) models can be used to simulate the absorption, distribution, metabolism, and excretion of a chemical in different species, helping to extrapolate dose-response relationships. nih.gov

Biomarker studies : The detection of specific DNA adducts in animals can provide mechanistic insight, and searching for these same biomarkers in exposed human populations (where feasible) can help validate the relevance of the animal model.

For a novel compound like this compound, a weight-of-evidence approach would be necessary. Its structural similarity to NMOR, a known animal carcinogen, suggests a potential for carcinogenicity. epa.govdnacih.com The initial assessment would be based on structure-activity relationships, followed by in vitro metabolic studies using both animal and human liver enzyme systems to investigate its bioactivation potential and compare it across species.

Environmental Fate and Degradation Pathways of 5 Pentyl N Nitrosomorpholine

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily driven by physical and chemical factors in the environment.

Photolysis and Photodegradation Mechanisms

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. N-nitrosamines are known to be susceptible to photolytic degradation. The absorption of ultraviolet (UV) radiation can lead to the cleavage of the N-N bond in the nitrosamine (B1359907) functional group. For N-nitrosamines in general, UV irradiation can result in their decomposition, with the rate and efficiency of this process being influenced by factors such as the wavelength of light, pH of the medium, and the presence of other substances in the water. oak.go.krsci-hub.seacs.org Studies on various N-nitrosamines have shown that they can be effectively degraded by UV photolysis. nih.govresearchgate.net The alkyl side chains of nitrosamines can also influence the reaction mechanism with hydroxyl radicals, which are produced during UV-based advanced oxidation processes. nih.gov

Interactive Data Table: General Photodegradation Parameters for N-Nitrosamines (Note: Data for 5-Pentyl-N-nitrosomorpholine is not available; this table presents generalized findings for other N-nitrosamines to illustrate the type of data relevant to this section.)

N-Nitrosamine CompoundUV Wavelength (nm)pH ConditionKey Findings
N-nitrosodibutylamine (NDBA)2542-10Photodegradation rate constants varied with pH. oak.go.kr
N-nitrosopyrrolidine (NPYR)2542-10Lower pH was favorable for photolytic degradation. oak.go.kr
N-nitrosodimethylamine (NDMA)254Not specifiedDecomposed within the first 10 minutes of photodegradation. researchgate.net

Hydrolytic Stability under Various Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound against hydrolysis is a key factor in its environmental persistence. For N-nitrosamines, hydrolytic degradation is generally not considered a primary degradation pathway under typical environmental pH conditions (pH 4-9). researchgate.net Some N-nitroso compounds, such as N-nitroso-amides, can undergo hydrolysis, and the rate is dependent on pH. rsc.org The hydrolysis of acyloxy nitroso compounds has also been studied, with the rate being dependent on pH and the structure of the acyl group. nih.gov

Specific data on the hydrolytic stability of this compound is not available in the reviewed literature. However, based on the general stability of N-nitrosamines, significant hydrolytic degradation in natural aquatic environments would not be expected unless under extreme pH conditions.

Reactions with Environmental Oxidants and Reductants

In the environment, chemical compounds can be transformed by reacting with various oxidants (e.g., hydroxyl radicals, ozone) and reductants. Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals are effective in degrading N-nitrosamines in water treatment scenarios. nih.gov The reaction with hydroxyl radicals is a key degradation pathway for many organic contaminants. The structure of the N-nitrosamine, including the nature of the alkyl substituents, can affect the rate and mechanism of these reactions. nih.gov

Information specifically detailing the reactions of this compound with environmental oxidants and reductants is scarce. However, it can be inferred that, like other N-nitrosamines, it would be susceptible to degradation by strong oxidizing agents such as hydroxyl radicals.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. omicsonline.orgomicsonline.org This is a major pathway for the removal of many organic pollutants from the environment.

Microbial Biodegradation in Aquatic and Soil Environments

The biodegradation of N-nitrosamines has been observed in both aquatic and soil systems. Various intestinal bacteria have been shown to degrade N-nitrosamines, converting them to the parent amine and nitrite (B80452). nih.govsemanticscholar.org In some cases, the presence of strong electron-donating functional groups in the N-nitrosamine structure has been linked to higher removal efficiencies in bioreactors. nih.gov However, the biodegradability can vary significantly between different N-nitrosamines. For example, in one study using an aerobic membrane bioreactor, N-nitrosomorpholine was found to be more persistent to biodegradation compared to other N-nitrosamines. nih.gov

Specific studies on the microbial biodegradation of this compound in aquatic and soil environments have not been identified. The presence of the C5 alkyl chain (pentyl group) could influence its bioavailability and susceptibility to microbial attack. Long-chain alkanes are known to be degraded by various microorganisms, and it is possible that the pentyl group of this compound could be a site for initial microbial oxidation.

Aerobic and Anaerobic Degradation Pathways

Microbial degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, often involving different metabolic pathways and microbial communities. omicsonline.orgomicsonline.org For some N-nitrosamines, such as N-nitrosodimethylamine (NDMA), aerobic biodegradation by certain bacteria has been documented, with the degradation proceeding through intermediates like methylamine (B109427) and formaldehyde. nih.gov Anaerobic degradation of N-nitrosamines by intestinal bacteria has also been reported. nih.govsemanticscholar.org

Interactive Data Table: General Biodegradation Observations for N-Nitrosamines (Note: This table provides general findings for other N-nitrosamines to illustrate the types of observations relevant to this section, as specific data for this compound is unavailable.)

N-Nitrosamine CompoundConditionDegrading Organism/SystemKey Observation
DiphenylnitrosamineAnaerobicIntestinal BacteriaDegraded more rapidly than dimethylnitrosamine. nih.govsemanticscholar.org
DimethylnitrosamineAnaerobicIntestinal BacteriaConverted to the parent amine and nitrite. nih.govsemanticscholar.org
N-nitrosodimethylamine (NDMA)AerobicRhodococcus ruber ENV425Rapidly biodegraded after growth on propane. nih.gov
N-nitrosomorpholineAerobicMembrane BioreactorShowed lower removal efficiency compared to other N-nitrosamines. nih.gov

Identification of Degradation Products and Metabolites

The degradation of this compound in the environment is anticipated to proceed through various biotic and abiotic pathways, leading to a range of transformation products. Drawing parallels from studies on the parent compound, N-nitrosomorpholine (NMOR), and other N-nitrosamines, a picture of its potential metabolites emerges.

In biological systems, metabolic processes are key drivers of degradation. In vivo studies on N-nitrosomorpholine have identified several key metabolites. One primary pathway involves hydroxylation at the carbon atom adjacent to the nitroso group, a process likely mediated by cytochrome P450 enzymes. nih.govwikipedia.org This results in the formation of N-nitroso-2-hydroxymorpholine . nih.gov This unstable intermediate can further decompose, leading to ring-opening and the formation of compounds such as N-nitrosodiethanolamine . nih.gov Another identified urinary metabolite is N-nitroso(2-hydroxyethyl)glycine . nih.gov

Bacterial degradation represents another significant pathway for the breakdown of nitrosamines in the environment. Studies have shown that various bacteria can degrade N-nitrosamines, often converting them back to their parent amine and nitrite ions. nih.gov For this compound, this would suggest the formation of 5-pentylmorpholine and nitrite .

Abiotic degradation, particularly through oxidative processes, also contributes to the transformation of N-nitrosomorpholine. The Fenton oxidation system, which generates highly reactive hydroxyl radicals, has been shown to produce N-nitroso-2-morpholone , as well as 2-hydroperoxy- and 2-peroxy-derivatives of N-nitrosomorpholine . nih.gov Given the presence of a pentyl group in this compound, it is plausible that oxidation could also occur on this alkyl chain, leading to a variety of hydroxylated and carboxylated derivatives.

The table below summarizes the potential degradation products and metabolites of this compound based on studies of related compounds.

Precursor Compound Degradation Pathway Potential Degradation Products/Metabolites
N-NitrosomorpholineMammalian MetabolismN-nitroso-2-hydroxymorpholine, N-nitrosodiethanolamine, N-nitroso(2-hydroxyethyl)glycine
N-NitrosomorpholineFenton OxidationN-nitroso-2-morpholone, 2-hydroperoxy-N-nitrosomorpholine, 2-peroxy-N-nitrosomorpholine
General N-NitrosaminesBacterial DegradationParent amine (e.g., 5-pentylmorpholine), Nitrite

Sorption and Transport in Environmental Matrices

The movement and distribution of this compound in the environment are governed by its sorption characteristics and mobility in different environmental compartments, such as soil, sediment, and water.

Sorption to Sediments and Organic Matter

The sorption of organic compounds to sediments and organic matter is a critical process that influences their bioavailability and transport. For N-nitrosamines, sorption is generally considered to be limited, particularly for smaller, more water-soluble compounds like N-nitrosodimethylamine (NDMA). epa.gov NDMA is not expected to sorb significantly onto solid particles or sediment. epa.gov

However, the presence of a five-carbon pentyl group in this compound introduces a more hydrophobic character to the molecule compared to NDMA. This increased hydrophobicity would likely lead to a greater affinity for sorption to organic matter in sediments and soils. The extent of this sorption can be estimated by the organic carbon-water (B12546825) partition coefficient (Koc). While specific Koc values for this compound are not available, it is expected to be higher than that of NDMA, suggesting a greater tendency to associate with the solid phase in aquatic and terrestrial environments.

Mobility and Leaching Potential in Groundwater Systems

The mobility of a chemical in soil and its potential to leach into groundwater are inversely related to its sorption characteristics. Given that even with the pentyl group, this compound is likely to have only moderate sorption, a significant portion of the compound may remain in the aqueous phase of soil.

Studies on NDMA have shown it to be highly mobile in soil, with a high potential to leach into groundwater. epa.gov The transport of N-nitrosamines from surface water to groundwater has been observed, indicating their persistence and mobility in the subsurface. pku.edu.cn While the longer alkyl chain of this compound may slightly retard its movement compared to NDMA due to increased sorption, it is still expected to be relatively mobile. Therefore, there is a potential for this compound to contaminate groundwater resources if released into the terrestrial environment.

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation refers to the process by which organisms can accumulate chemicals from their environment to concentrations higher than those in the surrounding medium. The potential for a chemical to bioaccumulate is often related to its hydrophobicity, as measured by the octanol-water partition coefficient (Kow).

For N-nitrosamines, the bioaccumulation potential is generally considered to be low. For instance, the estimated bioconcentration factor (BCF) for NDMA in aquatic organisms is low, at a value of 3. epa.gov The BCF is a measure of the extent of chemical partitioning between an organism and the surrounding water. The low BCF for NDMA suggests that it does not significantly accumulate in the tissues of aquatic organisms.

The pentyl group in this compound will increase its lipophilicity compared to NDMA. This could lead to a slightly higher bioaccumulation potential. However, without experimental data, it is difficult to quantify the exact BCF. It is important to note that metabolic processes within organisms can also influence the extent of bioaccumulation, as the compound may be transformed and excreted.

The following table provides a qualitative assessment of the sorption and transport properties of this compound based on the characteristics of analogous compounds.

Environmental Process Controlling Factor Expected Behavior of this compound
Sorption to SedimentsHydrophobicity (Pentyl group)Moderate sorption to organic matter
Mobility in SoilSorption characteristicsRelatively high mobility
Leaching to GroundwaterMobility and PersistencePotential to leach into groundwater
BioaccumulationLipophilicity and MetabolismLikely low to moderate potential

Computational and Theoretical Modeling of 5 Pentyl N Nitrosomorpholine

Quantum Chemical Calculations for Reactive Intermediate Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the reactivity of N-nitrosamines. nih.gov These first-principles computational methods can model the entire reaction pathway of metabolic activation, from the initial enzymatic interaction to the formation of the ultimate carcinogenic species. nih.gov This allows for the calculation of Gibbs free energies and activation barriers for each reaction step, providing a quantitative measure of the stability of various reactive intermediates. nih.gov

The carcinogenic activity of N-nitrosamines is contingent upon their metabolic activation, a process predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govfrontiersin.org The key rate-limiting step is the hydroxylation of the carbon atom alpha (α) to the nitroso group. acs.orgnih.gov For 5-Pentyl-N-nitrosomorpholine, this would occur on either the methylene (B1212753) group within the morpholine (B109124) ring adjacent to the nitrogen or the first methylene group of the pentyl chain. This initial oxidation is followed by a series of spontaneous transformations that generate highly reactive electrophilic intermediates. nih.govfrontiersin.org

Quantum chemical calculations enable the study of these transient species, which are often too unstable to be observed experimentally. By comparing the calculated free energy profiles of known carcinogenic and non-carcinogenic nitrosamines, researchers can identify consistent differences that correlate with their biological activity. nih.gov

Following the initial α-hydroxylation, the resulting intermediate is unstable and undergoes further reactions. Quantum chemical modeling elucidates two primary competing pathways: a toxification (activation) pathway and a detoxification (deactivation) pathway. nih.gov

The activation pathway proceeds through the formation of a diazonium ion, which is a potent alkylating agent. nih.govfrontiersin.org This reactive species can then attack nucleophilic sites on DNA bases, such as the N7 position of guanine, forming a covalent bond (DNA adduct). nih.govfrontiersin.org This DNA alkylation is the critical event that can lead to mutations and, ultimately, cancer. nih.govmdpi.com The entire activation sequence can be summarized as:

α-Hydroxylation: Catalyzed by CYP enzymes. nih.gov

Heterolysis: Spontaneous decomposition of the α-hydroxynitrosamine to form an aldehyde (from the pentyl chain) or a ring-opened aldehyde (from the morpholine ring) and a diazonium ion. nih.gov

DNA Alkylation: The diazonium ion reacts with DNA, typically via an SN2 mechanism. frontiersin.orgfrontiersin.org

The competing deactivation pathway involves the reaction of the reactive intermediates with water, which is present in high concentrations in the cellular environment. nih.govresearchgate.net The diazonium ion can be hydrolyzed to form an alcohol and release harmless nitrogen gas. frontiersin.org Non-carcinogenic nitrosamines often yield more stable carbocation intermediates that, under thermodynamic control, preferentially react with water over DNA. nih.govresearchgate.net In contrast, for carcinogenic compounds, the kinetically controlled reaction with DNA is more favorable or competitive with the hydrolysis reaction. nih.govresearchgate.net

Quantum chemical calculations can quantify the energy barriers for both DNA adduct formation and the competing hydrolysis. The relative heights of these barriers provide a strong indication of whether a given nitrosamine (B1359907) is likely to be carcinogenic. frontiersin.orgnih.gov

Table 1: Representative Calculated Free Energy Changes (ΔG) and Transition State (TS) Barriers for N-Nitrosamine Activation/Deactivation Steps. (Values are illustrative, based on general findings for compounds like NDMA and NPIP).
Reaction StepReactantProductTypical TS Barrier (kcal/mol)Typical ΔG (kcal/mol)Reference
DNA Alkylation (SN2)Diazonium Ion + GuanineGuanine-Adduct + N2+11 to +16-91 to -96 frontiersin.org
Hydrolysis (Deactivation)Diazonium Ion + H2OAlcohol + N2+13 to +15Varies frontiersin.org
Carbocation Formation (SN1)Diazonium IonCarbocation + N2+7 to +8Varies frontiersin.org
Carbocation + H2OCarbocationAlcoholOften barrierless-76 to -92 nih.govfrontiersin.org

The potential of a nitrosamine to alkylate DNA is directly related to its chemical reactivity, which can be predicted using quantum chemical methods. nih.gov By modeling the reaction between the diazonium ion derived from this compound and a model of a DNA base (e.g., guanine), the activation energy for this SN2 reaction can be calculated. frontiersin.org A lower activation barrier suggests a higher likelihood of DNA alkylation and, consequently, a higher carcinogenic potential. frontiersin.org

These computational models have shown that both steric and electronic factors influence reactivity. nih.gov For this compound, the presence of the pentyl group could introduce steric hindrance at one of the α-carbon positions, potentially influencing the rate of CYP-mediated hydroxylation compared to the unsubstituted N-nitrosomorpholine. nih.gov Furthermore, the electronic properties of the molecule, such as the charge distribution and the energies of frontier molecular orbitals, can be calculated to assess its electrophilicity and susceptibility to metabolic activation. acs.org This detailed mechanistic insight allows for an individual risk assessment of specific N-nitrosamines, moving beyond simple structural analogy. nih.gov

Molecular Dynamics Simulations for Ligand-Enzyme Interactions

While quantum chemical calculations excel at describing chemical reactions, molecular dynamics (MD) simulations are used to model the physical movements and interactions of atoms and molecules over time. MD simulations are particularly valuable for studying how a ligand, such as this compound, binds to its metabolizing enzyme, typically a cytochrome P450. heraldopenaccess.us

These simulations can model the entry of the nitrosamine into the enzyme's active site, its orientation relative to the catalytic heme group, and the stability of the resulting ligand-enzyme complex. heraldopenaccess.us For metabolic activation to occur, the α-carbon of the nitrosamine must be positioned correctly within the active site for the hydroxylation reaction to proceed. nih.gov

Studies on other nitrosamines, such as N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT) with CYP2A13, have used MD simulations to analyze these interactions in detail. heraldopenaccess.us The results revealed that hydrophobic interactions were dominant in the binding process and that the ligands remained stably bound within the active site throughout the simulation. heraldopenaccess.us By calculating the binding free energy, these studies can predict the spontaneity of complex formation. heraldopenaccess.us A similar approach for this compound could reveal how the pentyl group influences its binding affinity and orientation within the active site of relevant CYP isoforms (like CYP2E1), providing crucial information that precedes the chemical reaction itself. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Nitrosamines

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.govacs.org For N-nitrosamines, these models are used to predict carcinogenic potency based on a range of molecular descriptors. acs.orglhasalimited.org Given the high cost and ethical concerns of animal carcinogenicity studies, SAR and QSAR provide essential methods for prioritizing chemicals for further testing and for regulatory decision-making. nih.gov

SAR is often based on expert-derived rules that identify structural features known to affect potency. acs.org For nitrosamines, key features include:

Steric hindrance at the α-carbon: Increasing substitution (e.g., isopropyl or tert-butyl groups) generally decreases carcinogenic potency by hindering or preventing α-hydroxylation. acs.orglhasalimited.org

Presence of electron-withdrawing groups: Groups at the β-carbon can decrease potency. acs.orglhasalimited.org

Ring strain or activation: Certain cyclic structures may be more or less prone to activation.

QSAR models take this a step further by creating mathematical equations that quantitatively link descriptors to activity (e.g., the TD₅₀ value, a measure of carcinogenic potency). acs.org These models often combine classical physicochemical descriptors with quantum mechanical parameters to improve their predictive power. acs.orgnih.gov

Advanced QSAR models aim to predict specific mechanistic properties rather than just the final toxicological endpoint. A crucial property for N-nitrosamines is the potential for α-carbon hydroxylation, the rate-limiting activation step. acs.orgnih.gov

Recent research has focused on developing models that predict the likelihood of CH₂-hydroxylation by CYP enzymes. nih.govacs.org These models can be trained on large datasets of metabolic information from non-nitrosamine compounds and then applied to nitrosamines to predict their α-hydroxylation potential. nih.gov For this compound, such a model could calculate the probability of hydroxylation at the α-carbons on the morpholine ring versus the α-carbon on the pentyl chain. This prediction, combined with an assessment of the reactivity of the subsequent diazonium species, provides a more mechanistically informed prediction of carcinogenic potential. nih.gov Computational tools like the quantum-mechanical CADRE program have been used to predict the acceptable intake of nitrosamines based on factors including hydroxylation reactivity and steric hindrance. nih.govnih.gov

Table 2: Key Structural Features and Their General Effect on N-Nitrosamine Carcinogenic Potency in SAR/QSAR Models.
Structural FeatureEffect on α-HydroxylationGeneral Effect on Carcinogenic PotencyReference
α-Hydrogen atomsRequired for activationAbsence of α-hydrogens leads to non-carcinogenicity acs.org
Increased α-carbon substitution (steric bulk)Decreases rateDecreases potency acs.orglhasalimited.org
β-Carbon electron-withdrawing groupsDecreases rateDecreases potency acs.orglhasalimited.org
Small, unhindered alkyl groups (e.g., methyl, ethyl)FavorableAssociated with high potency nih.gov

Read-across is a toxicological assessment technique used for data-poor chemicals. It involves predicting the properties of a "target" chemical (like this compound) by using data from one or more structurally similar "source" or "analog" chemicals. nih.govnih.gov This approach is a cornerstone of modern risk assessment for N-nitrosamine impurities in pharmaceuticals. nih.govfrontiersin.org

For this compound, the most obvious analog would be N-nitrosomorpholine (NMOR), a well-studied compound with robust carcinogenicity data. nih.govnih.gov The read-across hypothesis would be that the addition of a pentyl group does not fundamentally change the mechanism of toxicity, which is α-hydroxylation leading to a reactive species. nih.gov The assessment would then focus on how the pentyl group might quantitatively affect the potency. nih.gov

Computational methods support this process by:

Analog Identification: Helping to identify the most suitable analogs based on structural and mechanistic similarity. instem.com

Justifying the Read-Across: Providing a mechanistic basis for the prediction. For instance, computational models could predict that the α-hydroxylation potential and subsequent reactivity of this compound are similar to or less than that of NMOR, justifying the use of NMOR's toxicity data (potentially with an adjustment factor) to establish a safe intake limit. nih.gov

This integration of read-across with computational modeling provides a scientifically robust framework for evaluating the risks posed by novel or untested N-nitrosamines. instem.com

Future Research Directions and Methodological Advancements for 5 Pentyl N Nitrosomorpholine

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The detection and quantification of N-nitrosamines at trace levels present a significant analytical challenge, necessitating the development of highly sensitive and selective methods. ijpsjournal.com Future research for 5-Pentyl-N-nitrosomorpholine will require adapting and refining existing technologies to achieve the low detection limits required by regulatory bodies. nih.govacs.org

Advanced hyphenated techniques are essential for this purpose. Methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) have become the gold standard for nitrosamine (B1359907) analysis due to their high sensitivity and specificity. ijpsjournal.comchromatographyonline.com For this compound, research should focus on optimizing these platforms to overcome potential matrix effects and achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. dnacih.com The development of methods using techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) could also offer alternative or complementary approaches. nih.govacs.org

Table 1: Comparison of Potential Analytical Techniques for this compound Detection

Analytical TechniqueTypical ApplicationKey Advantages for Nitrosamine AnalysisPotential Challenges
GC-MS/MSAnalysis of volatile and semi-volatile nitrosamines in various matrices.High sensitivity, excellent selectivity, well-established methods. nih.govRequires derivatization for non-volatile compounds; potential for thermal degradation.
LC-MS/MSAnalysis of a wide range of nitrosamines, including non-volatile and complex structures. chromatographyonline.comHigh sensitivity and specificity, suitable for complex matrices, avoids thermal degradation. ijpsjournal.comMatrix effects can suppress or enhance ion signals, requiring careful sample preparation.
LC-HRMSScreening for unknown nitrosamines and confirmation of identity.Provides high-resolution mass data for accurate mass measurement and formula determination. researchgate.netHigher instrument cost, data processing can be more complex.
SFC-MS/MSAnalysis of thermally labile and polar compounds.Fast separations, reduced solvent consumption. ijpsjournal.comLess commonly available instrumentation compared to LC or GC.

Advanced In Vitro Systems for Mechanistic Elucidation

Understanding the metabolic activation and mechanism of toxicity is crucial for assessing the potential risk of this compound. Advanced in vitro systems offer a powerful alternative to animal testing for elucidating these biological processes. jove.com N-nitrosamines are known to require metabolic activation, often by cytochrome P450 (CYP) enzymes, to exert their carcinogenic effects. nih.govimpactfactor.org This activation typically involves α-hydroxylation, leading to the formation of reactive intermediates that can alkylate DNA. researchgate.net

Future research should employ a variety of in vitro models to study the metabolism of this compound. These could include:

Human liver microsomes: To identify the specific CYP enzymes responsible for its metabolism. nih.gov

Hepatocyte cultures (primary or cell lines): To study the complete metabolic pathway, including both activation and detoxification processes.

Three-dimensional (3D) organoid cultures: To provide a more physiologically relevant model that mimics the complex architecture and cell-cell interactions of human tissues.

Genotoxicity assays: Such as the Ames test (with metabolic activation) and the comet assay in relevant cell lines, to determine the mutagenic potential of the compound and its metabolites. nih.govsyngeneintl.com

A key goal of this research would be to determine if metabolism can lead to the formation of more stable, yet still reactive, intermediates like nitrosamides, a possibility that has been identified for other nitrosamines. jove.comnih.gov

Refinement of Computational Models for Predictive Toxicology

Computational toxicology, or in silico modeling, provides rapid and cost-effective tools for predicting the toxicological properties of chemicals, thereby reducing reliance on animal testing. nih.govthebts.org For N-nitrosamines, Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable for predicting carcinogenic potency based on molecular structure. acs.orgnih.govresearchgate.net

Future work on this compound should leverage and refine these models. The process would involve:

Descriptor Calculation: Using quantum mechanical calculations and cheminformatics to determine key molecular descriptors related to reactivity and bioavailability. acs.orgnih.gov

Model Development: Building classification (e.g., carcinogenic vs. non-carcinogenic) and regression models (e.g., predicting TD₅₀ values) using machine learning algorithms. acs.org

Read-Across Analysis: Comparing the predicted α-hydroxylation potential of this compound with structurally similar analogues for which experimental data exists. acs.org

Regulatory approaches like the Carcinogenic Potency Categorization Approach (CPCA) use structural features, such as the presence of α-hydrogens and other activating or deactivating groups, to assign a nitrosamine to a potency category and establish an acceptable intake (AI) limit. pharmtech.com Computational models can provide the foundational data needed for such assessments, helping to prioritize compounds for further testing. nih.gov

Table 2: Illustrative Predictive Toxicology Data for a Novel Nitrosamine

Model TypePredicted EndpointIllustrative Result for this compoundImplication
QSAR Classification ModelCarcinogenic PotentialPredicted: CarcinogenicWarrants further genotoxicity testing.
Metabolism Prediction ModelProbability of α-Hydroxylation (Pα-hydrox)HighSuggests a high potential for metabolic activation to a reactive species. acs.org
CPCA AnalysisPotency CategoryCategory 2Suggests a specific acceptable intake (AI) limit (e.g., 100 ng/day) based on structural features. nih.gov
Read-Across AnalysisAnalogue CompoundN-Nitrosomorpholine (NMOR)Potency may be inferred from the known carcinogenicity of the parent compound. epa.gov

Integrated Approaches for Understanding Environmental Cycling and Biological Impact

A comprehensive understanding of this compound requires an integrated approach that connects its environmental fate with its biological impact. N-nitrosamines can enter the environment through various pathways, including industrial discharge and agricultural runoff, and can be found in water, air, and soil. nih.govnih.govrsc.org

Future research should investigate the environmental cycling of this compound by examining:

Persistence and Degradation: Studying its stability in different environmental compartments. Nitrosamines are often susceptible to photolytic degradation in air and water but can be more persistent in groundwater. researchgate.netrsc.org

Transport and Partitioning: Determining how the compound moves between water, soil, and air. Its hydrophilic or hydrophobic nature will significantly influence its environmental distribution. researchgate.net

Formation Potential: Investigating the potential for this compound to form in the environment from precursor amines and nitrosating agents, a known issue in wastewater treatment plants. nih.gov

Q & A

Q. What methodologies enable the integration of this compound toxicity data into computational toxicology platforms?

  • Methodological Answer : Curate datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable). Train machine learning models (e.g., random forests, neural networks) on structural descriptors (e.g., molecular weight, logP) and in vivo/in vitro toxicity endpoints. Validate predictions against ToxCast/Tox21 databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.